[4-(Difluoromethylthio)phenyl][6-(4-methylpiperazinyl)-1-phenylpyrazolo[4,5-e] pyrimidin-4-yl]amine
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Overview
Description
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a valuable target for medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoromethylsulfanyl group: This step often involves the use of difluoromethylation reagents under specific conditions to ensure selective incorporation of the difluoromethyl group.
Attachment of the piperazine moiety: This is usually done through nucleophilic substitution reactions, where the piperazine ring is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Biology: It is studied for its potential biological activity, including its interactions with various biological targets.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}-3,4-dimethoxybenzenesulfonamide
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2,3-dimethylbenzamide
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}-1-naphthamide
Uniqueness
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its pyrazolo[3,4-d]pyrimidine core, which is known for its potent biological activity. The presence of the difluoromethylsulfanyl group further enhances its chemical stability and biological efficacy, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H23F2N7S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H23F2N7S/c1-30-11-13-31(14-12-30)23-28-20(27-16-7-9-18(10-8-16)33-22(24)25)19-15-26-32(21(19)29-23)17-5-3-2-4-6-17/h2-10,15,22H,11-14H2,1H3,(H,27,28,29) |
InChI Key |
DGNRZRCLJPSOJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)SC(F)F |
Origin of Product |
United States |
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